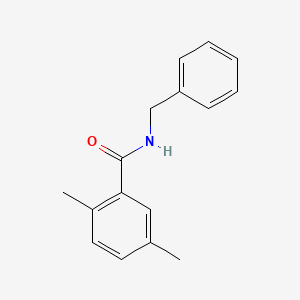

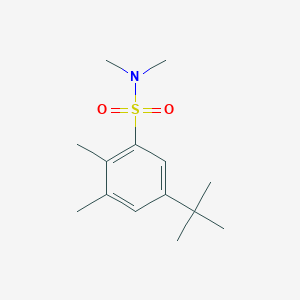

N-benzyl-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2,5-dimethylbenzamide belongs to the family of benzamides, compounds characterized by a benzoyl group attached to an amine. Benzamides are versatile in organic chemistry, serving as key intermediates in the synthesis of various chemical entities and possessing a range of biological activities.

Synthesis Analysis

The synthesis of benzamides typically involves the amide coupling reaction between a carboxylic acid (or its derivative) and an amine. A specific method, such as the use of tetraphenylporphyrinato-iron(III)-Bu t OOH, can oxidize N,N-dimethylbenzamides to N-formyl-N-methylbenzamides, indicating a pathway that might be adapted for synthesizing this compound (Iley et al., 1990).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are standard for analyzing the molecular structure of benzamides. For instance, a study on the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provided insights into intermolecular interactions and stabilization mechanisms, which are relevant for understanding the structural properties of this compound (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The reactivity can be influenced by substituents on the benzamide ring. For example, the oxidation of methyl groups in N,N-dimethylbenzamides by a cytochrome P450 mono-oxygenase model system reveals the potential reactivity patterns of benzamides (Iley et al., 1990).

作用機序

Target of Action

N-benzyl-2,5-dimethylbenzamide primarily targets the human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In the case of this compound, it binds to the allosteric site of GK, enhancing its catalytic action .

Biochemical Pathways

The activation of glucokinase by this compound enhances the transformation of glucose to glucose-6-phosphate . This is a critical step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By increasing the activity of glucokinase, this compound promotes glucose metabolism, thereby helping to regulate blood sugar levels .

Pharmacokinetics

Its molecular weight (14919 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism . This can help to lower blood glucose levels, making this compound a potential therapeutic agent for the treatment of type-2 diabetes .

特性

IUPAC Name |

N-benzyl-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCXPVKTYLZFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)